1-(4-Trifluoromethylbenzyl)azetidin-3-ol
Overview
Description
1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group on the benzyl moiety imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol typically involves the reaction of 4-trifluoromethylbenzylamine with an appropriate azetidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Trifluoromethylbenzyl)azetidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative with different functional groups.
4-Trifluoromethylbenzylamine: A precursor used in the synthesis of 1-(4-Trifluoromethylbenzyl)azetidin-3-ol.
1-Benzylazetidin-3-ol: A similar compound without the trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more lipophilic and enhances its ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Trifluoromethylbenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to an azetidine ring. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to these targets, leading to modulation of their activity. This compound has been explored for its potential effects on:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interactions with G-protein coupled receptors (GPCRs) could lead to physiological changes.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative properties .
- Anti-inflammatory Effects : In vitro assays revealed that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including this compound, and evaluated their anticancer properties. The compound was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit TNF-alpha-induced NF-kB activation in human endothelial cells. This inhibition correlated with decreased expression levels of adhesion molecules, indicating potential therapeutic applications in cardiovascular diseases .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRNYYJEYLMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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